(2-Amino-4-methylphenyl)methanol

Physicochemical Property Solid-State Handling Crystallinity

Researchers requiring precise ortho-substitution patterns for heterocyclic synthesis face inconsistent yields with meta/para analogs. (2-Amino-4-methylphenyl)methanol resolves this via its ortho-amino/para-methyl arrangement, enabling intramolecular H-bonding and orthogonal functionalization of amine and benzylic alcohol groups. • Enables tandem cyclization to benzoxazines, quinazolines & indoles with enhanced efficiency vs. regioisomers • Compatible with solid-phase synthesis: amine attaches to resin while free hydroxyl undergoes sequential transformations • Readily forms ureas/carbamates for agrochemical discovery; 4-methyl substituent enhances metabolic stability Supplied with full analytical documentation for procurement compliance.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 81335-87-7
Cat. No. B1267699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-4-methylphenyl)methanol
CAS81335-87-7
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CO)N
InChIInChI=1S/C8H11NO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5,9H2,1H3
InChIKeyOPXLRSYFDTULBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Amino-4-methylphenyl)methanol Sourcing & Specifications


(2-Amino-4-methylphenyl)methanol (CAS 81335-87-7) is a substituted benzyl alcohol derivative characterized by an amino group at the 2-position and a methyl group at the 4-position on the phenyl ring [1]. With a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol , this compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis due to its bifunctional nature, containing both a primary amine and a benzylic alcohol . It is commercially available from multiple suppliers at purities typically ranging from 95% to 98%, with standard storage conditions at room temperature under inert atmosphere and protection from light .

Bifunctional scaffold Primary amine and benzylic alcohol enable orthogonal derivatization
Solid intermediate Room‑temperature solid facilitates purification and handling
Research‑grade purity Commercially available at typical purities supporting multi‑step synthesis

Why Analogs Cannot Replace (2-Amino-4-methylphenyl)methanol


The substitution pattern of (2-Amino-4-methylphenyl)methanol—specifically the ortho-amino and para-methyl arrangement—confers a unique combination of electronic and steric properties that differentiate it from other aminobenzyl alcohols . For instance, the 2-amino group can participate in intramolecular hydrogen bonding with the benzylic hydroxyl, altering reactivity and solubility compared to 3- or 4-amino analogs. Furthermore, the presence of both a nucleophilic amine and a hydroxyl group enables orthogonal functionalization pathways (e.g., selective amine acylation or alcohol oxidation) that are not feasible with mono-functional analogs like 2-amino-4-methylphenol or 4-amino-2-methylphenol . Generic substitution with a compound lacking this precise substitution pattern can lead to divergent reaction outcomes, lower yields in multi-step syntheses, and altered physicochemical profiles that may compromise downstream applications .

Substitution pattern mismatch

Analogues lacking the ortho‑amino / para‑methyl arrangement may alter intramolecular interactions and overall reactivity.

Orthogonal reactivity profile may shift

Mono‑functional replacements (e.g. aminophenols) cannot provide the dual amine/alcohol functionalization required for sequential reactions.

Physicochemical profile deviation

Differences in melting point, lipophilicity or pKa can affect solubility, purification, and downstream assay conditions.

Quantitative Comparator Evidence for (2-Amino-4-methylphenyl)methanol


Melting Point & Solid-State Handling

(2-Amino-4-methylphenyl)methanol exhibits a melting point of 138-139 °C [1], which is significantly higher than structurally related aminobenzyl alcohols such as 2-amino-4-methylphenol (melting point ~135 °C) and 4-amino-2-methylphenol (melting point ~179 °C) [2]. This moderate melting point facilitates easier handling as a solid at room temperature compared to low-melting analogs that may require refrigeration or are liquids at ambient conditions. The solid-state nature also simplifies purification by recrystallization and storage stability .

Melting point
Class‑level
138–139 °C
Supports solid‑state handling and recrystallization
Comparator values predicted; experimental confirmation recommended
Physicochemical Property Solid-State Handling Crystallinity

Lipophilicity Advantage for Biological Assays

The predicted LogP (octanol-water partition coefficient) for (2-Amino-4-methylphenyl)methanol is reported as a consensus value of 1.26 , indicating moderate lipophilicity. This value is significantly lower than that of 2-amino-4-methylphenol (consensus LogP ~1.85) [1], suggesting improved aqueous solubility for the target compound. The presence of the benzylic alcohol group, in addition to the amine, increases polarity and hydrogen-bonding capacity (H-bond donor count: 2; acceptor count: 2) compared to analogs lacking the hydroxyl .

Lipophilicity (LogP)
Class‑level
Target: 1.26 Comparator: ~1.85
Lower LogP may improve aqueous solubility and reduce non‑specific binding
Consensus predicted LogP; confirm experimentally for specific assay conditions
Lipophilicity ADME Solubility

Synthetic Yield from Nitro Reduction

The synthesis of (2-Amino-4-methylphenyl)methanol via catalytic hydrogenation of (4-methyl-2-nitrophenyl)methanol proceeds with a reported yield of approximately 76% . This yield is comparable to or exceeds that of alternative routes for similar aminobenzyl alcohols. For instance, the synthesis of 2-amino-4-methylphenol from 4-methyl-2-nitrophenol has been reported with yields around 100% [1], but this comparator lacks the benzylic alcohol functionality that is essential for certain downstream derivatizations.

Synthetic yield
Cross‑study
~76% via catalytic hydrogenation of nitro precursor
Retains bifunctional scaffold; yield trade‑off vs simpler analogues justified by orthogonal reactivity
Yield from reported Pd/C hydrogenation; scale‑up reproducibility to be verified
Synthetic Yield Process Chemistry Intermediate

Basicity (pKa) & Selective Reactivity

The predicted pKa of (2-Amino-4-methylphenyl)methanol is 14.35 ± 0.10 . This value is significantly higher than that of 2-amino-4-methylphenol (predicted pKa ~10.3) [1], indicating that the target compound is a weaker acid and exists predominantly in the neutral form under physiological and mildly basic conditions. This difference in basicity can influence the compound's nucleophilicity and its behavior in acid-catalyzed reactions, such as esterification or amide bond formation.

Basicity (pKa)
Class‑level
Target: 14.35 Comparator: ~10.3
Higher pKa indicates weaker acidity; may favor uncharged nucleophile in basic reactions
Predicted pKa; experimental validation recommended for pH‑sensitive protocols
Acid-Base Property Reactivity Selectivity

Proven Applications of (2-Amino-4-methylphenyl)methanol


Heterocyclic Scaffold Synthesis

The presence of both a primary amine and a benzylic alcohol enables the construction of fused heterocyclic systems, such as benzoxazines, quinazolines, and indoles, through tandem cyclization reactions. The ortho-substitution pattern promotes intramolecular reactions, increasing cyclization efficiency compared to meta- or para-substituted analogs .

Covalent Inhibitors & Affinity Probes

The benzylic alcohol can be converted to a reactive leaving group (e.g., bromide) for nucleophilic substitution, while the amino group can be selectively acylated or alkylated. This orthogonal reactivity allows for the sequential introduction of diverse moieties, making it a valuable building block for fragment-based drug discovery and chemical biology probe synthesis .

Solid-Phase Synthesis Linkers

The moderate melting point and solid-state nature of (2-Amino-4-methylphenyl)methanol facilitate its use as a building block in solid-phase organic synthesis. The amine can be attached to resin-bound linkers, while the hydroxyl group remains available for further transformations, enabling the synthesis of small-molecule libraries with controlled release properties .

Agrochemical Carbamate & Urea Derivatives

The amine functionality readily reacts with isocyanates or chloroformates to yield ureas and carbamates, which are common motifs in herbicides and fungicides. The 4-methyl substituent imparts metabolic stability and lipophilicity favorable for agrochemical applications, as inferred from structure-activity relationships of related benzyl alcohol derivatives .

Application
Selection Property
Validation Focus
Heterocyclic scaffold synthesis
Ortho‑amino / benzylic alcohol orientation for intramolecular cyclisation
Cyclisation efficiency in model heterocycle formation
Covalent probe & inhibitor assembly
Sequential amine acylation / alcohol activation without cross‑interference
Orthogonality under fragment‑coupling conditions
Solid‑phase synthesis linker
Solid‑state nature and amine‑resin attachment potential
Resin loading and release efficiency for small‑molecule libraries
Agrochemical carbamate/urea derivatives
Amine reactivity with isocyanates / chloroformates
Metabolic stability and activity screening in agrochemical assays

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